

6-Chloro-1,3-dimethyluracil molecular weight and formula

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Compound of Interest

Compound Name: 6-Chloro-1,3-dimethyluracil

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An In-Depth Technical Guide to **6-Chloro-1,3-dimethyluracil** for Advanced Research Applications

Introduction

6-Chloro-1,3-dimethyluracil is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the reactive chloro-substituent at the C6 position of the pyrimidine ring, which acts as an excellent leaving group for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of uracil derivatives. For researchers and drug development professionals, understanding the physicochemical properties, synthesis, and reactivity of this intermediate is crucial for designing novel therapeutic agents, particularly in the fields of antiviral and anticancer research.^{[1][2]} This guide provides a comprehensive technical overview, from molecular characterization to synthetic applications and safety protocols, grounded in established scientific principles.

Molecular Identification and Physicochemical Properties

Accurate characterization is the foundation of all subsequent experimental work. **6-Chloro-1,3-dimethyluracil** is an off-white to pale yellow crystalline powder.^{[3][4]} Its core identity is defined by its molecular formula, weight, and unique CAS registry number, which ensures unambiguous identification in global chemical inventories.

Table 1: Core Properties of **6-Chloro-1,3-dimethyluracil**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ ClN ₂ O ₂	[5][6][7]
Molecular Weight	174.59 g/mol	[5]
CAS Number	6972-27-6	[6][7][8]
IUPAC Name	6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione	[6]
Common Synonyms	1,3-Dimethyl-6-chlorouracil; NSC 61919	[3][7]
Melting Point	109-114 °C	[3][5]
Boiling Point	~224.6 °C (Predicted)	[3][5]
Solubility	Soluble in water	[3][5]

The structural arrangement of **6-Chloro-1,3-dimethyluracil** is key to its function. The diagram below illustrates the planar pyrimidine ring with methyl groups at the N1 and N3 positions and the critical chloro-substituent at the C6 position.

Caption: Chemical structure of **6-Chloro-1,3-dimethyluracil**.

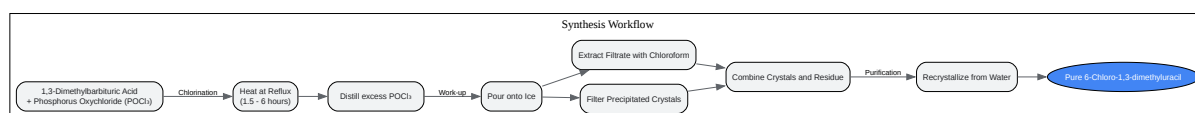
Synthesis Methodologies: Creating the Key Intermediate

The synthesis of **6-Chloro-1,3-dimethyluracil** is typically achieved via chlorination of a corresponding uracil precursor. The choice of starting material dictates the synthetic strategy, with two primary, field-proven routes available.

Pathway 1: Chlorination of 1,3-Dimethylbarbituric Acid

This is a direct and efficient one-step method for producing the target compound.[9][10]

- **Causality:** The reaction leverages phosphorus oxychloride (POCl_3) as both the dehydrating and chlorinating agent. 1,3-Dimethylbarbituric acid exists in tautomeric equilibrium with its enol form. POCl_3 reacts with the hydroxyl group of the enol tautomer, replacing it with a chlorine atom to yield the final product. The reaction is driven to completion by refluxing, and the excess POCl_3 is removed by distillation.



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Caption: Workflow for synthesis from 1,3-dimethylbarbituric acid.

Experimental Protocol:

- **Reaction Setup:** To 110 g of 1,3-dimethylbarbituric acid, add 32 mL of water. Cautiously add 800 mL of phosphorus oxychloride dropwise in a fume hood with appropriate personal protective equipment.[9]
- **Chlorination:** Heat the mixture at reflux for 1.5 to 6 hours. The reaction progress can be monitored by HPLC.[9][10]
- **Work-up:** After completion, distill the excess phosphorus oxychloride under normal pressure. While still hot, carefully pour the residue onto a large volume of ice.[9]
- **Isolation:** Collect the precipitated crystals by filtration. Extract the aqueous filtrate three times with chloroform and dry the combined organic layers over anhydrous sodium sulfate.[9]
- **Purification:** Remove the chloroform by distillation. Combine the resulting residue with the previously collected crystals and recrystallize from water to yield pure **6-chloro-1,3-dimethyluracil**.[9]

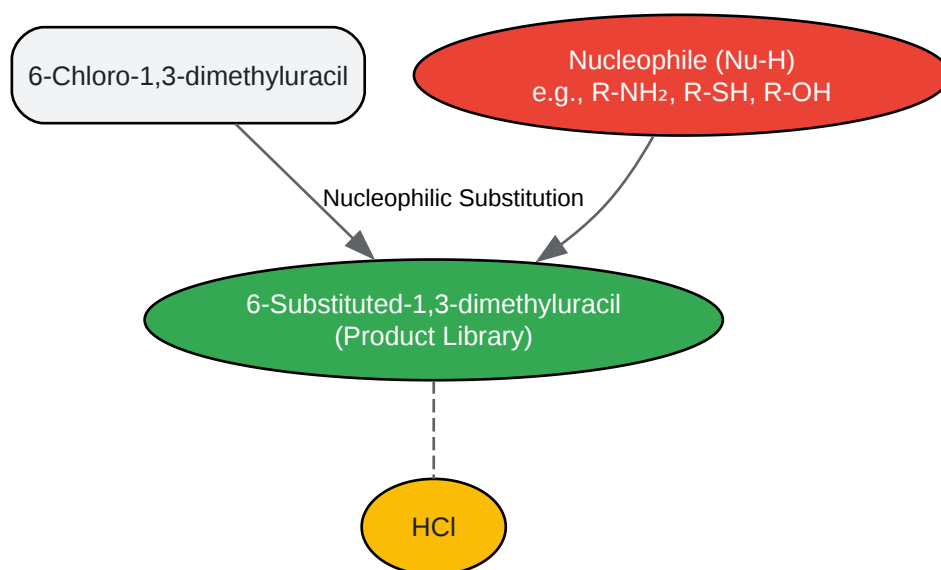
Pathway 2: From 6-Amino-1,3-dimethyluracil

This two-step process is advantageous when 6-amino-1,3-dimethyluracil is a more accessible starting material.^[11]

- **Causality:** The first step involves the acidic hydrolysis of the C6-amino group to a hydroxyl group, forming 1,3-dimethylbarbituric acid (also known as 6-hydroxy-1,3-dimethyluracil). This intermediate is then chlorinated in a second step, typically using a chlorinating agent like POCl₃, following a mechanism similar to that described in Pathway 1. This route demonstrates the interconversion of uracil derivatives, a common strategy in heterocyclic chemistry.

Core Application: A Scaffold for Drug Discovery

The primary value of **6-Chloro-1,3-dimethyluracil** is not as an end-product but as a reactive intermediate for constructing more complex molecules. The electron-deficient pyrimidine ring makes the C6 position susceptible to nucleophilic aromatic substitution (S_NAr).



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Caption: Nucleophilic substitution at the C6 position.

This reactivity is exploited to synthesize a wide range of derivatives. For instance, it is a direct precursor for compounds like 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, formed by reacting it

with 3-chloropropylamine.[12] This type of transformation is fundamental in building precursors for antiviral and anti-inflammatory agents.[2] The related compound, 6-amino-1,3-dimethyluracil, is a known intermediate in the synthesis of antiviral and anticancer drugs, highlighting the therapeutic relevance of this molecular scaffold.[1]

Analytical Characterization: Ensuring Purity and Identity

Verifying the purity and identity of **6-Chloro-1,3-dimethyluracil** is essential for its use in subsequent, often sensitive, synthetic steps. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.

- **Causality:** Reverse-phase (RP) HPLC is ideally suited for separating moderately polar organic compounds. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture. **6-Chloro-1,3-dimethyluracil** is retained on the column and then eluted by a mixture of an organic solvent (acetonitrile) and water. An acid modifier (phosphoric or formic acid) is added to the mobile phase to protonate any free silanols on the silica backbone of the column and to ensure the analyte is in a single protonation state, resulting in sharp, symmetrical peaks for accurate quantification.

Protocol: Reverse-Phase HPLC Analysis[6]

This method is suitable for purity assessment and reaction monitoring.

Table 2: HPLC Method Parameters

Parameter	Condition
Column	Newcrom R1 or equivalent C18, 5 μ m, 4.6 x 150 mm
Mobile Phase	Acetonitrile (MeCN) and water with phosphoric acid
Mode	Isocratic or Gradient (depending on separation needs)
Detector	UV-Vis (wavelength determined by UV scan)
MS Compatibility	For MS detection, replace phosphoric acid with 0.1% formic acid

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a standard solution of **6-Chloro-1,3-dimethyluracil** of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare samples of the reaction mixture or final product similarly.
- **System Equilibration:** Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- **Injection:** Inject a standard volume (e.g., 10 μ L) of the sample onto the column.
- **Data Acquisition:** Record the chromatogram, noting the retention time and peak area.
- **Analysis:** Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Identity is confirmed by comparing the retention time to that of a certified reference standard.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **6-Chloro-1,3-dimethyluracil** is mandatory to ensure laboratory safety. The compound is classified as a hazardous substance.

Hazard Profile:[\[5\]](#)[\[8\]](#)[\[13\]](#)

- Skin Irritation: Causes skin irritation (H315).
- Eye Damage: Causes serious eye irritation/damage (H319).
- Respiratory Irritation: May cause respiratory irritation (H335).

Table 3: Mandatory Personal Protective Equipment (PPE)

Protection	Specification	Rationale
Hand	Nitrile or other chemically resistant gloves.	Prevents direct skin contact and irritation.[8][14]
Body	Standard laboratory coat.	Protects against incidental splashes and spills.
Eye/Face	Safety glasses with side shields (minimum). Chemical safety goggles for splash hazards.	Protects eyes from dust particles and splashes, preventing serious irritation.[8][14]

Safe Handling and Storage Protocols:

- Handling: Always handle **6-Chloro-1,3-dimethyluracil** in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][13] Avoid generating dust during weighing and transfer. Take off any contaminated clothing and wash it before reuse.[3]
- Storage: Store in a tightly closed container in a cool, dry place.[3] Keep it away from incompatible materials, such as strong oxidizing agents.
- Spills: In case of a spill, avoid breathing dust. Use dry clean-up procedures (e.g., sweeping or vacuuming) and place the material in a sealed, labeled container for disposal.[13]

Conclusion

6-Chloro-1,3-dimethyluracil is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, established synthesis routes, and, most importantly, the predictable reactivity of its C6-chloro group make it an invaluable tool for

developing novel uracil-based compounds. By adhering to the rigorous synthesis, analysis, and safety protocols outlined in this guide, researchers can effectively and safely leverage this compound to advance their programs in drug discovery and beyond.

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